molecular formula C24H17ClN4O2S B2985992 N-(3-chlorophenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 536704-25-3

N-(3-chlorophenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2985992
CAS No.: 536704-25-3
M. Wt: 460.94
InChI Key: XWWPOKAKCFZJMK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrimidoindole core, and a sulfanylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

N-(3-chlorophenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide has several scientific research applications:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: : The compound has shown potential biological activity, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.

  • Medicine: : Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

  • Industry: : The compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of the Pyrimidoindole Core: : The pyrimidoindole core can be synthesized through a cyclization reaction involving an appropriate indole derivative and a pyrimidine precursor. This step often requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

  • Introduction of the Chlorophenyl Group: : The chlorophenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the pyrimidoindole core with a chlorobenzene derivative under conditions that promote the substitution of a hydrogen atom with the chlorophenyl group.

  • Attachment of the Sulfanylacetamide Moiety: : The final step involves the introduction of the sulfanylacetamide moiety. This can be achieved through a thiol-ene reaction, where a thiol group reacts with an acetamide derivative in the presence of a radical initiator.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically targets the sulfanyl group, converting it into a sulfoxide or sulfone.

  • Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the carbonyl groups present in the compound.

  • Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often requires a catalyst or elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

N-(3-chlorophenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can be compared with other similar compounds, such as:

  • N-(3-chlorophenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)propionamide: : This compound has a similar structure but with a propionamide moiety instead of an acetamide moiety. The difference in the side chain can affect its chemical and biological properties.

  • N-(3-chlorophenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)butyramide: : Another similar compound with a butyramide moiety. The longer side chain may influence its solubility and reactivity.

  • N-(3-chlorophenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)benzamide: : This compound has a benzamide moiety, which can significantly alter its interaction with biological targets compared to the acetamide derivative.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O2S/c25-15-7-6-8-16(13-15)26-20(30)14-32-24-28-21-18-11-4-5-12-19(18)27-22(21)23(31)29(24)17-9-2-1-3-10-17/h1-13,27H,14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWPOKAKCFZJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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